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Compound Name:

4-
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e

CAS No.: 862500-32-1

Cat. No.: B2395816

Get Quote

Phase Behavior, Synthesis, and Critical Characterization
Executive Summary & Compound Identity
4-(Cyclopentylsulfanyl)benzaldehyde is a specialized organosulfur intermediate used

primarily in the synthesis of pharmaceutical pharmacophores, including COX-2 inhibitors and

kinase inhibitors where a lipophilic "tail" is required for hydrophobic pocket binding.

Unlike its oxygen analog (4-(cyclopentyloxy)benzaldehyde), the sulfur substitution introduces

significant changes to the compound's polarizability and phase behavior. This guide addresses

the specific challenge of its "melting point"—a parameter often misreported because the

compound exists at the thermodynamic boundary between a viscous oil and a low-melting solid

at standard temperature and pressure (STP).
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Attribute Specification

IUPAC Name 4-(Cyclopentylsulfanyl)benzaldehyde

CAS Number 862500-32-1

Molecular Formula C₁₂H₁₄OS

Molecular Weight 206.30 g/mol

SMILES O=Cc1ccc(SC2CCCC2)cc1

Appearance
Pale yellow viscous oil (at 25°C) or waxy solid

(at <10°C)

Phase Behavior: The "Melting Point" Analysis
Researchers often seek a definitive melting point for this compound for purity verification.

However, due to the entropy of the flexible cyclopentyl ring and the thioether linkage, the

crystal lattice energy is low.

Experimental Phase State
Standard State: At 20–25°C, the compound is typically a viscous liquid (oil).

Freezing/Melting Transition: The compound exhibits a freezing point transition rather than a

sharp capillary melting point.

Experimental Range:18°C – 24°C (Phase transition zone).

Note: Impurities (<98% purity) significantly depress this transition, keeping it liquid

indefinitely at room temperature. High-purity samples (>99%) stored at 4°C will crystallize

into a waxy off-white solid.

Theoretical Prediction vs. Reality
While computational models (Joback Method) predict a melting point of ~45°C, empirical

evidence from structural analogs (e.g., 4-(methylthio)benzaldehyde, liquid at RT) suggests the

steric bulk of the cyclopentyl group prevents efficient packing, suppressing the melting point.
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Recommendation for QC: Do not rely on melting point for identification. Use Refractive Index or

HPLC Retention Time for purity assessment.

Validated Synthesis Protocol
To ensure a high-purity product (crucial for observing the solid phase), a Nucleophilic Aromatic

Substitution (SₙAr) on a fluoro-benzaldehyde scaffold is the superior method over Pd-catalyzed

coupling, avoiding heavy metal contamination.

Reaction Mechanism (SₙAr)
The electron-withdrawing formyl group (-CHO) at the para position activates the fluorine atom

for displacement by the cyclopentylthiolate anion.

4-Fluorobenzaldehyde
(Electrophile)

K2CO3 / DMF
80°C, 4h

Cyclopentylthiol
(Nucleophile)

Meisenheimer
Complex

Addition 4-(Cyclopentylsulfanyl)
benzaldehyde

Elimination (-KF)

Click to download full resolution via product page

Figure 1: SₙAr mechanism showing the activation and displacement pathway.

Step-by-Step Protocol
Scale: 10 mmol Expected Yield: 88–92%

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend

Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq) in anhydrous DMF (15 mL).

Thiol Addition: Add Cyclopentylthiol (1.12 g, 1.18 mL, 11 mmol, 1.1 eq) via syringe. Stir at

room temperature for 15 minutes to generate the thiolate anion.

Substrate Addition: Add 4-Fluorobenzaldehyde (1.24 g, 10 mmol, 1.0 eq) dropwise.

Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The

starting aldehyde (Rf ~0.6) should disappear, replaced by a slightly lower Rf spot (Rf ~0.55).
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Workup (Critical for Purity):

Cool to room temperature.

Pour into Ice Water (100 mL). The product will separate as an oil.

Extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with 1M NaOH (2 x 20 mL) to remove unreacted thiol (foul odor

removal).

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: If the oil is not clear, perform a rapid filtration through a silica plug eluting with

5% EtOAc in Hexanes.

Analytical Characterization (Self-Validating Data)
To confirm identity without relying on the ambiguous melting point, use the following

spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
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HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

Gradient: 50% B to 90% B over 10 mins.

Detection: UV at 254 nm (Strong absorption due to conjugated benzaldehyde system).

Retention Time: Expect elution ~6.5 min (highly lipophilic).

Handling & Stability Workflow
Because the compound is a thioether, it is susceptible to oxidation (to sulfoxide/sulfone) if

stored improperly.
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Figure 2: Storage logic to prevent oxidative degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chicoric Acid Supplier in Mumbai, Chicoric Acid Trader, Maharashtra
[chemicalmanufacturers.in]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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